4-{4-OXO-2-[(1Z)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID
Description
4-{4-OXO-2-[(1Z)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID is a complex organic compound with a unique structure. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a quinazoline core, a phenylethenyl group, and a benzoic acid moiety, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
4-[4-oxo-2-[(Z)-2-phenylethenyl]quinazolin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-22-19-8-4-5-9-20(19)24-21(15-10-16-6-2-1-3-7-16)25(22)18-13-11-17(12-14-18)23(27)28/h1-15H,(H,27,28)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMUJDJFMCAVDV-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-OXO-2-[(1Z)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where the quinazoline derivative is reacted with styrene in the presence of a palladium catalyst.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the quinazoline derivative with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
4-{4-OXO-2-[(1Z)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form a phenylacetaldehyde derivative.
Reduction: The quinazoline core can be reduced to form a dihydroquinazoline derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Phenylacetaldehyde derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitrobenzoic acid or halobenzoic acid derivatives.
Scientific Research Applications
4-{4-OXO-2-[(1Z)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-OXO-2-[(1Z)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including apoptosis (programmed cell death), cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-{4-OXO-2-[(1Z)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID: Unique due to its specific structure and combination of functional groups.
4-{4-OXO-2-PHENYLQUINAZOLIN-3-YL}BENZOIC ACID: Lacks the phenylethenyl group, which may result in different biological activities.
4-{4-OXO-2-[(1Z)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-3-YL}PHENYLACETIC ACID: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
The presence of the phenylethenyl group and the benzoic acid moiety in this compound contributes to its unique chemical properties and potential biological activities, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
